![molecular formula C18H17N3O6S2 B2396412 3-(methylsulfonyl)-N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 923462-85-5](/img/structure/B2396412.png)
3-(methylsulfonyl)-N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)benzamide
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Overview
Description
The compound “3-(methylsulfonyl)-N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)benzamide” is a complex organic molecule. It contains several functional groups including a methylsulfonyl group, a phenylsulfonyl group, an oxadiazole ring, and a benzamide group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, it’s likely that its synthesis would involve several steps, each targeting a specific functional group. For example, the phenylsulfonyl group could potentially be introduced using a reagent like Davis Reagent . The oxadiazole ring could be formed through a cyclization reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups. The presence of the oxadiazole ring and the benzamide group would likely contribute to the rigidity of the molecule, while the sulfonyl groups could potentially participate in hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For instance, the sulfonyl groups could potentially undergo oxidation or reduction reactions . The oxadiazole ring might also be reactive under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of polar sulfonyl groups could impact its solubility in different solvents .Scientific Research Applications
Catalytic Protodeboronation for Anti-Markovnikov Hydromethylation
- Application : Researchers have developed a catalytic protodeboronation method for 1°, 2°, and 3° alkyl boronic esters using a radical approach. When combined with a Matteson–CH₂–homologation, this protocol enables the formal anti-Markovnikov hydromethylation of alkenes, a transformation previously unknown .
Synthesis of Methyl 2-Benzyl-3-phenyl-2-(phenylsulfonyl)propanoate
Safety and Hazards
Mechanism of Action
Target of Action
It’s worth noting that benzenesulfonic acid derivatives have been reported to inhibit human neutrophil elastase (hne) , a proteinase that degrades a range of proteins . This suggests that our compound might also target proteinases or similar enzymes.
Pharmacokinetics
The solubility of a compound in water and other solvents can impact its bioavailability . For instance, benzenesulfonamide, a structurally similar compound, is reported to be soluble in ethanol and ether, but insoluble in water . This suggests that our compound might have similar solubility properties, which could influence its absorption and distribution in the body.
properties
IUPAC Name |
N-[5-[2-(benzenesulfonyl)ethyl]-1,3,4-oxadiazol-2-yl]-3-methylsulfonylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O6S2/c1-28(23,24)15-9-5-6-13(12-15)17(22)19-18-21-20-16(27-18)10-11-29(25,26)14-7-3-2-4-8-14/h2-9,12H,10-11H2,1H3,(H,19,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDEYHTZDKYGHEB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NN=C(O2)CCS(=O)(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O6S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(methylsulfonyl)-N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)benzamide |
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